Cas no 1352537-65-5 (1,3-diethyl-1H-pyrazole-5-carbaldehyde)

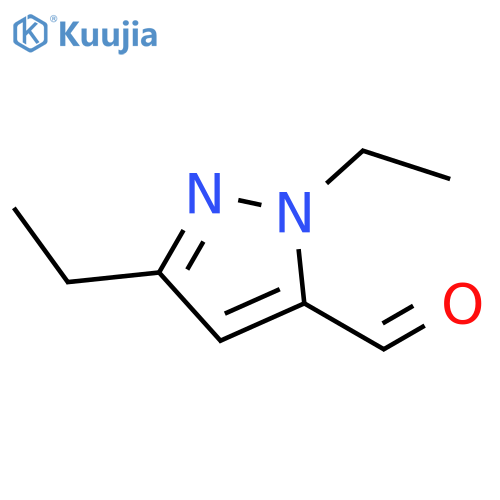

1352537-65-5 structure

商品名:1,3-diethyl-1H-pyrazole-5-carbaldehyde

CAS番号:1352537-65-5

MF:C8H12N2O

メガワット:152.193681716919

CID:5291138

1,3-diethyl-1H-pyrazole-5-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 2,5-Diethyl-2H-pyrazole-3-carbaldehyde

- 1H-Pyrazole-5-carboxaldehyde, 1,3-diethyl-

- 1,3-diethyl-1H-pyrazole-5-carbaldehyde

-

- インチ: 1S/C8H12N2O/c1-3-7-5-8(6-11)10(4-2)9-7/h5-6H,3-4H2,1-2H3

- InChIKey: ALUIETVYEIOZRD-UHFFFAOYSA-N

- ほほえんだ: N1(CC)C(C=O)=CC(CC)=N1

計算された属性

- せいみつぶんしりょう: 152.095

- どういたいしつりょう: 152.095

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 138

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 34.9A^2

1,3-diethyl-1H-pyrazole-5-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2169-5G |

1,3-diethyl-1H-pyrazole-5-carbaldehyde |

1352537-65-5 | 95% | 5g |

¥ 14,968.00 | 2023-04-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2169-100MG |

1,3-diethyl-1H-pyrazole-5-carbaldehyde |

1352537-65-5 | 95% | 100MG |

¥ 1,247.00 | 2023-04-03 | |

| Enamine | EN300-4339322-10.0g |

1,3-diethyl-1H-pyrazole-5-carbaldehyde |

1352537-65-5 | 95.0% | 10.0g |

$3007.0 | 2025-03-15 | |

| Enamine | EN300-4339322-1.0g |

1,3-diethyl-1H-pyrazole-5-carbaldehyde |

1352537-65-5 | 95.0% | 1.0g |

$699.0 | 2025-03-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2169-5g |

1,3-diethyl-1H-pyrazole-5-carbaldehyde |

1352537-65-5 | 95% | 5g |

¥14969.0 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2169-1.0g |

1,3-diethyl-1H-pyrazole-5-carbaldehyde |

1352537-65-5 | 95% | 1.0g |

¥4989.0000 | 2024-07-28 | |

| Enamine | EN300-4339322-2.5g |

1,3-diethyl-1H-pyrazole-5-carbaldehyde |

1352537-65-5 | 95.0% | 2.5g |

$1370.0 | 2025-03-15 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD612463-1g |

1,3-Diethyl-1H-pyrazole-5-carbaldehyde |

1352537-65-5 | 98% | 1g |

¥980.0 | 2023-04-10 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2169-10G |

1,3-diethyl-1H-pyrazole-5-carbaldehyde |

1352537-65-5 | 95% | 10g |

¥ 24,948.00 | 2023-04-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2169-100mg |

1,3-diethyl-1H-pyrazole-5-carbaldehyde |

1352537-65-5 | 95% | 100mg |

¥1247.0 | 2024-04-24 |

1,3-diethyl-1H-pyrazole-5-carbaldehyde 関連文献

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

1352537-65-5 (1,3-diethyl-1H-pyrazole-5-carbaldehyde) 関連製品

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1352537-65-5)1,3-diethyl-1H-pyrazole-5-carbaldehyde

清らかである:99%/99%/99%/99%/99%

はかる:5.0g/1.0g/500.0mg/250.0mg/100.0mg

価格 ($):1876.0/625.0/417.0/251.0/156.0